molecular formula C16H10ClF4N3O2 B11085243 methyl 7-chloro-4-(2-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate

methyl 7-chloro-4-(2-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate

Cat. No.: B11085243
M. Wt: 387.71 g/mol
InChI Key: RPCQOTXPQIASJG-UHFFFAOYSA-N
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Description

Methyl 7-chloro-4-(2-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate is a complex organic compound that belongs to the class of pyridotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-4-(2-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, chlorinated pyridines, and fluorinated benzene derivatives. The synthesis may involve:

    Nucleophilic substitution reactions: to introduce the chloro and fluoro groups.

    Cyclization reactions: to form the pyridotriazine ring.

    Esterification reactions: to introduce the carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include:

    Reaction temperature and pressure: Optimized to maximize yield and purity.

    Catalysts and solvents: Selected to enhance reaction rates and selectivity.

    Purification methods: Such as recrystallization, chromatography, or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-4-(2-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

    Hydrolysis: Breakdown in the presence of water.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

    Hydrolysis conditions: Acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: May yield various substituted derivatives.

    Hydrolysis: May yield carboxylic acids and alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery and development.

Medicine

In medicine, compounds with similar structures have been studied for their potential therapeutic effects. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making them candidates for drug development.

Industry

In industry, this compound may be used in the development of specialty chemicals, agrochemicals, or advanced materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of methyl 7-chloro-4-(2-fluorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biochemical pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its structural framework. This combination imparts unique chemical properties, such as reactivity and stability, which can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C16H10ClF4N3O2

Molecular Weight

387.71 g/mol

IUPAC Name

methyl 7-chloro-4-(2-fluorophenyl)-2-(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine-2-carboxylate

InChI

InChI=1S/C16H10ClF4N3O2/c1-26-14(25)15(16(19,20)21)22-12-7-6-9(17)8-24(12)13(23-15)10-4-2-3-5-11(10)18/h2-8H,1H3

InChI Key

RPCQOTXPQIASJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(N=C2C=CC(=CN2C(=N1)C3=CC=CC=C3F)Cl)C(F)(F)F

Origin of Product

United States

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